molecular formula C14H14N2O5 B8448934 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1H-pyrrole-2-carboxaldehyde CAS No. 53413-62-0

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1H-pyrrole-2-carboxaldehyde

Cat. No.: B8448934
CAS No.: 53413-62-0
M. Wt: 290.27 g/mol
InChI Key: HHNWXGNBHMJJMI-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1H-pyrrole-2-carboxaldehyde is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

53413-62-0

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrole-2-carbaldehyde

InChI

InChI=1S/C14H14N2O5/c1-20-13-6-10(8-15-5-3-4-11(15)9-17)12(16(18)19)7-14(13)21-2/h3-7,9H,8H2,1-2H3

InChI Key

HHNWXGNBHMJJMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CN2C=CC=C2C=O)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (0.724 g, 60% suspension in oil) in N,N-dimethyl formamide (50 mL) was added pyrrole 2-carboxaldehyde (1.7 g, 18.1 mmol) and the reaction mixture was stirred for 30 minutes. It was then cooled to 0° C. and 4,5-dimethoxy-2-nitrobenzyl bromide (5.0 g, 1 equiv) was added dropwise over 20 minutes. After the addition, the reaction mixture was stirred at room temperature for 3 hours. It was then diluted with ethyl acetate (450 mL), washed with water, dried over anhydrous magnesium sulfate, filtered and evaporated to dryness. The crude product was triturated with water, filtered and washed with water. This material was dried over anhydrous potassium carbonate in vacuo to provide the title compound as a yellow crystalline solid (4.97 g), m.p. 109–112° C., which was used in the next step.
Quantity
0.724 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four

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